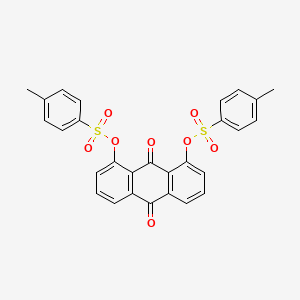
1,8-Bis(tosyloxy)-9,10-anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(tosyloxy)-9,10-anthraquinone is an organic compound derived from anthraquinone, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to the 1 and 8 positions of the anthraquinone core. Tosyl groups are commonly used as protecting groups in organic synthesis due to their stability and ease of removal.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Bis(tosyloxy)-9,10-anthraquinone can be synthesized through the tosylation of 1,8-dihydroxy-9,10-anthraquinone. The reaction typically involves the use of p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis(tosyloxy)-9,10-anthraquinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, although the presence of tosyl groups may influence the reaction conditions and outcomes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the tosyl groups are replaced by nucleophiles.
Oxidation and Reduction: Products include various oxidized or reduced forms of the anthraquinone core.
Wissenschaftliche Forschungsanwendungen
1,8-Bis(tosyloxy)-9,10-anthraquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of anthraquinone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,8-Bis(tosyloxy)-9,10-anthraquinone depends on its specific application. In biological systems, it may interact with cellular components such as proteins and DNA, leading to various biological effects. The presence of tosyl groups can influence the compound’s reactivity and interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(dimesitylboryl)anthracene: Similar in structure but contains boron atoms instead of tosyl groups.
1,8-Bis(dimethylamino)naphthalene:
Uniqueness
1,8-Bis(tosyloxy)-9,10-anthraquinone is unique due to the presence of tosyl groups, which provide specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
Eigenschaften
CAS-Nummer |
65771-84-8 |
|---|---|
Molekularformel |
C28H20O8S2 |
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
[8-(4-methylphenyl)sulfonyloxy-9,10-dioxoanthracen-1-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H20O8S2/c1-17-9-13-19(14-10-17)37(31,32)35-23-7-3-5-21-25(23)28(30)26-22(27(21)29)6-4-8-24(26)36-38(33,34)20-15-11-18(2)12-16-20/h3-16H,1-2H3 |
InChI-Schlüssel |
OZBXAOAEUWTYTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OS(=O)(=O)C5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)
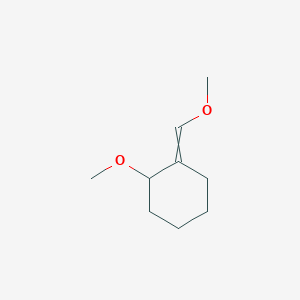
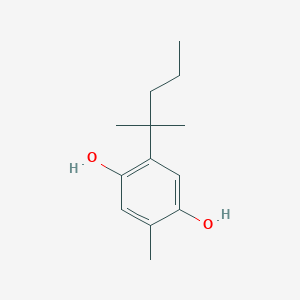
![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
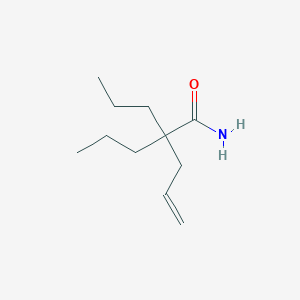
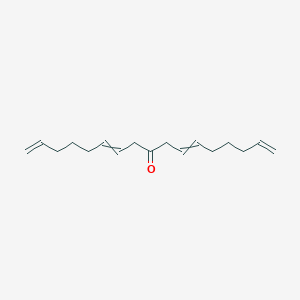
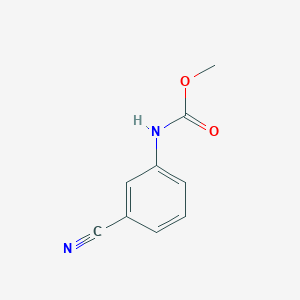
![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
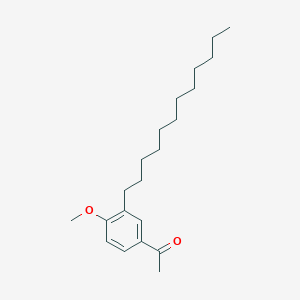
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
